4-[(ethylsulfonyl)(methyl)amino]-N-(1-methylbutyl)benzamide
説明
4-[(ethylsulfonyl)(methyl)amino]-N-(1-methylbutyl)benzamide, also known as EMA401, is a small molecule drug that has been developed for the treatment of chronic neuropathic pain. It is a highly selective and potent antagonist of the angiotensin II type 2 receptor (AT2R) and has shown promising results in preclinical and clinical studies.
作用機序
4-[(ethylsulfonyl)(methyl)amino]-N-(1-methylbutyl)benzamide is a highly selective antagonist of the AT2R, which is involved in the regulation of pain signaling pathways. By blocking the AT2R, 4-[(ethylsulfonyl)(methyl)amino]-N-(1-methylbutyl)benzamide reduces the activity of pain-sensing neurons and decreases the release of pro-inflammatory cytokines, ultimately leading to a reduction in pain.
Biochemical and Physiological Effects:
4-[(ethylsulfonyl)(methyl)amino]-N-(1-methylbutyl)benzamide has been shown to have a number of biochemical and physiological effects, including reducing the activity of pain-sensing neurons, decreasing the release of pro-inflammatory cytokines, and increasing the release of anti-inflammatory cytokines. It has also been shown to have a neuroprotective effect, reducing the damage to nerve cells caused by chronic pain.
実験室実験の利点と制限
One of the main advantages of 4-[(ethylsulfonyl)(methyl)amino]-N-(1-methylbutyl)benzamide for lab experiments is its selectivity and potency, which allows for precise modulation of the AT2R pathway. However, its high cost and limited availability may be a limitation for some experiments.
将来の方向性
There are several potential future directions for the development and application of 4-[(ethylsulfonyl)(methyl)amino]-N-(1-methylbutyl)benzamide. One area of research is the exploration of its potential use in the treatment of other chronic pain conditions, such as fibromyalgia and osteoarthritis. Another area of research is the investigation of its neuroprotective effects and its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, further studies are needed to fully understand the mechanism of action of 4-[(ethylsulfonyl)(methyl)amino]-N-(1-methylbutyl)benzamide and its potential interactions with other pain signaling pathways.
科学的研究の応用
4-[(ethylsulfonyl)(methyl)amino]-N-(1-methylbutyl)benzamide has been extensively studied in preclinical and clinical studies for the treatment of chronic neuropathic pain. It has been shown to be effective in reducing pain in various animal models of neuropathic pain, including diabetic neuropathy, chemotherapy-induced neuropathy, and spinal nerve ligation. Clinical studies have also demonstrated its efficacy in reducing pain in patients with post-herpetic neuralgia and chemotherapy-induced neuropathy.
特性
IUPAC Name |
4-[ethylsulfonyl(methyl)amino]-N-pentan-2-ylbenzamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O3S/c1-5-7-12(3)16-15(18)13-8-10-14(11-9-13)17(4)21(19,20)6-2/h8-12H,5-7H2,1-4H3,(H,16,18) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHWCPMSDFJJSPN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)NC(=O)C1=CC=C(C=C1)N(C)S(=O)(=O)CC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。